REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](=[O:10])[NH:5][C:6](=[O:9])[NH:7][CH:8]=1)#[N:2].[CH2:11]([N:17]=[C:18]=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].O>N1C=CC=CC=1>[C:1]([C:3]1[C:4](=[O:10])[NH:5][C:6](=[O:9])[N:7]([C:18]([NH:17][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:19])[CH:8]=1)#[N:2]
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Name
|
|
Quantity
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0.1 g
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Type
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reactant
|
Smiles
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C(#N)C=1C(NC(NC1)=O)=O
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
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C(CCCCC)N=C=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The product was extracted with dichloromethane (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over Na2SO2
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Type
|
CONCENTRATION
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Details
|
the solvent was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The crude was purified by column chromatography
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Type
|
WASH
|
Details
|
subsequently washed with warm heptane
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(N(C1)C(=O)NCCCCCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.03 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |